molecular formula C16H21N3 B6453422 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549062-97-5

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No. B6453422
CAS RN: 2549062-97-5
M. Wt: 255.36 g/mol
InChI Key: BJHVQCCZYGPGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (MMP) is a synthetic pyrazole compound that has been studied for its potential applications in various areas of science. MMP is a heterocyclic compound that has a pyrazole ring and a methyl group attached to it. It has a molecular weight of 222.35 g/mol and has been used in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has been studied for its potential applications in various areas of science. It has been used as a model compound in organic synthesis and has been studied for its potential applications in pharmaceuticals and biochemistry. In organic synthesis, this compound has been used as a model compound to study the reactivity of pyrazole compounds and their derivatives. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential use as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. This compound is thought to inhibit the activity of COX-2 by binding to its active site and blocking its ability to catalyze the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-inflammatory agent. In laboratory studies, this compound has been shown to reduce inflammation in mice and rats. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in the body.

Advantages and Limitations for Lab Experiments

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is a synthetic compound that is easy to synthesize and is relatively stable in aqueous solutions. Furthermore, this compound is non-toxic and has a low potential for causing adverse reactions in laboratory animals. However, this compound has several limitations for use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. Furthermore, this compound is not very stable in the presence of light, heat, and oxygen.

Future Directions

There are several potential future directions for the study of 4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole. One potential direction is to further study the mechanism of action of this compound and to identify other potential applications for this compound in pharmaceuticals and biochemistry. Other potential directions include the development of new synthesis methods for this compound, the development of new formulations of this compound, and the development of new methods for the delivery of this compound. Furthermore, further research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

4-methyl-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is synthesized through the reaction of 3-methylphenylboronic acid and 1-azetidin-3-ylmethyl-4-methyl-1H-pyrazole. The reaction is carried out in aqueous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a palladium-based catalyst, such as palladium chloride or palladium acetate. The reaction is complete after 2 hours and yields this compound in a yield of up to 90%.

properties

IUPAC Name

4-methyl-1-[[1-[(3-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-13-4-3-5-15(6-13)9-18-10-16(11-18)12-19-8-14(2)7-17-19/h3-8,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVQCCZYGPGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.